七氟化铼

描述

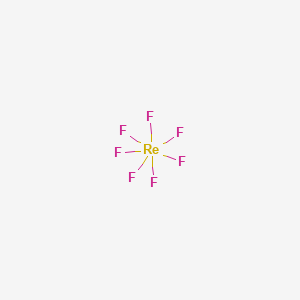

Rhenium heptafluoride (ReF7) is a unique compound as it is one of only two stable binary compounds with a heptacoordinated metal atom M and halide atom X. It is a part of the binary rhenium fluorides, which includes six known compounds, with rhenium hexafluoride and rhenium heptafluoride being commercially available . Rhenium heptafluoride is notable for its molecular structure, which has been a subject of speculation and debate for many years .

Synthesis Analysis

The synthesis of rhenium heptafluoride can be achieved through the fluorination of rhenium at high temperatures. The process involves the separation and rectification of the source products, leading to the production of monofractions of rhenium hexafluorides and heptafluorides. The synthesis has been performed at varying temperatures, such as 300°C and 600°C, to obtain high-purity products .

Molecular Structure Analysis

The molecular structure of rhenium heptafluoride has been determined through high-resolution powder neutron diffraction. At a low temperature of 1.5 kelvin, ReF7 adopts a distorted pentagonal bipyramidal structure with symmetry Cs (m). The structure features a deviation of the two axial Re-F bonds from being collinear and a puckering of the ring of equatorial fluorine atoms, which aligns with the conformations postulated for the pseudorotational motion observed at higher temperatures .

Chemical Reactions Analysis

Rhenium heptafluoride is involved in various redox reactions. For instance, it has been shown to oxidize elemental iodine in iodine pentafluoride at ambient temperature to produce the I2+ cation. Additionally, ReF7 reacts with metals such as copper, cadmium, and thallium in acetonitrile, resulting in the formation of hexafluororhenates(V) of the respective metals. However, these reactions can be complex due to the interaction between ReF7 and the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhenium heptafluoride have been extensively investigated. The temperatures of the liquids in the system ReF6 - ReF7 were determined, and the liquid-vapor equilibrium in the system was studied. Measurements of viscosity and surface tension at the liquid-to-vapor boundary were conducted for both liquid ReF6 and ReF7. These properties are significant for applications such as gas-phase precipitation in the production of tungsten-rhenium alloys .

科学研究应用

分子结构和晶体性质:ReF7 是两种具有七配位金属原子的稳定二元化合物之一,其分子结构一直是猜测和争论的主题。它在低温下采用扭曲的五角双锥结构 (Vogt, Fitch, & Cockcroft, 1994)。

在电子学和半导体中的应用:六氟化铼和七氟化铼市售,并用作电子学、半导体和激光工业中铼或铼合金薄膜的基材 (Meshri, 2000)。

与氟的相互作用:对铼和氟之间相互作用的研究表明,六氟化物和七氟化物的混合物会形成,受温度等因素影响 (Vybyvanets, Kosukhin, Cherenkov, & Shilkin, 2016)。

催化应用:铼及其化合物(包括 ReF7)用作有机合成中各种反应的催化剂。它们在真空电子工业中特别有前途 (Ryashentseva & Minachev, 1969)。

光化学和光物理:铼配合物的(包括 ReF7)光化学在超分子化学、二氧化碳还原、生物无机化学、传感器和发光器件中具有应用 (Kirgan, Sullivan, & Rillema, 2007)。

光疗中的抗癌活性:水溶性铼化合物在各种癌细胞系中表现出光细胞毒性反应,在光疗中具有潜在应用 (Marker, MacMillan, Zipfel, Li, Ford, & Wilson, 2018)。

化学气相沉积应用:铼的特性,如高温强度和化学惰性,使其适用于航空航天和军事领域的结构应用。ReF7 可用于化学气相沉积工艺 (Sherman, Tuffias, & Kaplan, 1991)。

属性

IUPAC Name |

heptafluororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBKXWKPQUYIA-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Re](F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7Re | |

| Record name | rhenium heptafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168826 | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhenium heptafluoride | |

CAS RN |

17029-21-9 | |

| Record name | Rhenium fluoride (ReF7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium(VII) fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。